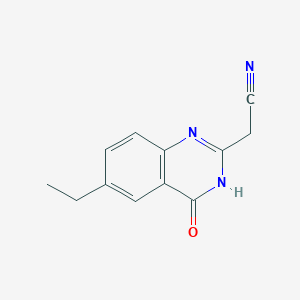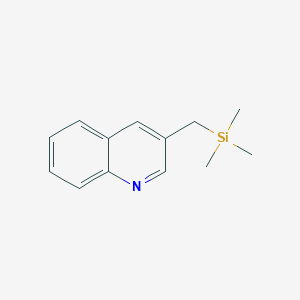
8-(Trifluoromethyl)naphthalen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trifluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H8F3N It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring at the 8th position and an amine group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 2-naphthylamine using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)naphthalen-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming naphthoquinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the trifluoromethyl group can influence the reactivity of the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro-8-(trifluoromethyl)naphthalen-2-amine.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
8-(Trifluoromethyl)naphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of 8-(Trifluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
2-Naphthylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
8-Methylnaphthalen-2-amine: Contains a methyl group instead of a trifluoromethyl group, leading to lower lipophilicity and different reactivity.
Uniqueness: The electron-withdrawing nature of the trifluoromethyl group enhances the compound’s stability and interaction with biological targets, making it a valuable compound in various research fields .
特性
分子式 |
C11H8F3N |
|---|---|
分子量 |
211.18 g/mol |
IUPAC名 |
8-(trifluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-6H,15H2 |
InChIキー |
SADFEBAHYXVNTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















